4-(Aminomethyl)pyrimidin-2-amine hydrochloride
Description
BenchChem offers high-quality 4-(Aminomethyl)pyrimidin-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)pyrimidin-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H9ClN4 |
|---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
4-(aminomethyl)pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c6-3-4-1-2-8-5(7)9-4;/h1-2H,3,6H2,(H2,7,8,9);1H |
InChI Key |
YMSRSTVNKLNEAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CN)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-(Aminomethyl)pyrimidin-2-amine dihydrochloride structure and properties
An In-Depth Technical Guide to 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride (CAS No: 1171900-24-5), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule's architecture, featuring a 2-aminopyrimidine scaffold—a privileged structure in modern drug discovery—and a reactive aminomethyl group, positions it as a versatile synthon for creating complex molecular entities.[1] This document details the compound's structure, physicochemical properties, a validated synthetic workflow, and its critical applications, with a particular focus on its role as a foundational building block for kinase inhibitors. By synthesizing data from authoritative sources and providing field-proven insights, this guide serves as an essential reference for professionals engaged in pharmaceutical research and organic synthesis.
Chemical Structure and Physicochemical Properties
The structural foundation of the topic compound is the pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms. This core is substituted at the 2-position with an amine group and at the 4-position with an aminomethyl group. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical advantages for its use in experimental and synthetic workflows.[1]
Molecular Structure Visualization
Caption: 2D structure of 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride.
Core Physicochemical Data
The fundamental properties of 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride are summarized below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 4-(aminomethyl)pyrimidin-2-amine;dihydrochloride | [1] |
| CAS Number | 1171900-24-5 | [1] |
| Molecular Formula | C₅H₁₀Cl₂N₄ | Derived from parent |
| Molecular Weight | 197.06 g/mol | [1] |
| InChI Key | LIQOUBYRKTXLEG-UHFFFAOYSA-N | [1] |
| Parent Compound Formula | C₅H₈N₄ | [2] |
| Parent Compound MW | 124.14 g/mol | [2] |
| Physical Form | Solid / Powder | |
| Storage | Sealed in dry, room temperature | [2] |
Synthesis and Purification Workflow
The synthesis of 4-(aminomethyl)pyrimidin-2-amine typically involves the construction of the pyrimidine ring from acyclic precursors, followed by functional group manipulations and final salt formation. The dihydrochloride salt is the preferred form for handling and storage due to its enhanced stability and solubility.[1]
Foundational Synthetic Strategy
The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry.[1] A common and effective method involves the condensation of a 1,3-dielectrophile with an amidine. For the target molecule, this could involve a precursor containing the aminomethyl moiety (or a protected version) and reacting it with guanidine or a related synthon. Subsequent conversion to the dihydrochloride salt is a critical final step.
Experimental Protocol: Synthesis and Salt Formation
This protocol outlines a representative, self-validating workflow for the synthesis and purification of the title compound.
Workflow Visualization
Sources
An In-Depth Technical Guide to the 2-Amino-4-Aminomethylpyrimidine Scaffold for Drug Discovery
Abstract
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including a majority of marketed protein kinase inhibitors.[1][2][3][4] This guide focuses on the 2-amino-4-aminomethylpyrimidine building block, a versatile and synthetically accessible scaffold. We will explore its fundamental physicochemical properties, established synthetic routes, and inherent reactivity. The primary focus will be on its strategic application in drug discovery, particularly its role as an adenosine triphosphate (ATP) mimetic and hinge-binding motif in kinase inhibitors. Through detailed protocols, mechanistic diagrams, and case studies, this document serves as a technical resource for researchers and scientists in pharmaceutical and chemical development.
Introduction: The Significance of the Aminopyrimidine Core
Heterocyclic compounds are foundational to modern pharmacology, and among them, the pyrimidine nucleus is of paramount importance.[4] Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance.[5] In medicinal chemistry, the pyrimidine ring's value lies in its ability to present a specific arrangement of hydrogen bond donors and acceptors, mimicking natural ligands and enabling potent interactions with biological targets.[3][6]
The 2-aminopyrimidine moiety, in particular, is a cornerstone of kinase inhibitor design.[7] The nitrogen atoms at positions 1 and 3 of the ring can act as hydrogen bond acceptors, while the exocyclic amino group at position 2 serves as a crucial hydrogen bond donor. This specific arrangement allows the scaffold to form a bidentate hydrogen bond interaction with the "hinge" region of the ATP binding site in many kinases, a key interaction for potent and selective inhibition.[8] The addition of an aminomethyl group at the 4-position provides a versatile synthetic handle for introducing further substitutions, allowing for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
Physicochemical and Structural Properties
A thorough understanding of a building block's physical properties is critical for its application in synthesis, formulation, and biological assays. While specific experimental data for 2-amino-4-aminomethylpyrimidine is not extensively published, properties can be reliably predicted and compared to closely related analogs like 2-amino-4-methylpyrimidine.[9][10][11]
| Property | Value (for 2-Amino-4-methylpyrimidine analog) | Source | Significance in Drug Discovery |
| Molecular Formula | C₅H₇N₃ | [9] | Defines the elemental composition and baseline mass. |
| Molecular Weight | 109.13 g/mol | [9][10] | Low molecular weight makes it an ideal starting point for fragment-based design. |
| Appearance | Off-white to light brown crystalline powder | [12] | Basic physical state identification. |
| Melting Point | 158-160 °C | [12] | Indicates purity and solid-state stability. |
| logP (Octanol/Water) | -0.284 | [10][11] | Negative value suggests high polarity and good aqueous solubility, a desirable trait for bioavailability. |
| Water Solubility (logS) | -1.92 (mol/L) | [10][11] | Quantifies its solubility, crucial for formulation and in vitro assays. |
| Hydrogen Bond Donors | 2 (Two -NH₂ groups) | [9] | Critical for target binding interactions. |
| Hydrogen Bond Acceptors | 3 (Two ring nitrogens, one amino nitrogen) | [9] | Essential for forming hydrogen bonds with biological targets. |
The key structural feature is the arrangement of nitrogen atoms. The endocyclic nitrogens at positions 1 and 3 are weakly basic, while the exocyclic amino groups are more nucleophilic and serve as primary points for synthetic elaboration.
Synthesis and Reactivity
The utility of a building block is directly tied to its synthetic accessibility. The 2-amino-4-aminomethylpyrimidine scaffold can be constructed through various heterocyclic chemistry principles, with industrial-scale processes developed for structurally similar compounds like the intermediate for Vitamin B1 (Thiamine).[13]
General Synthetic Strategy
A prevalent industrial method involves the direct amination of an activated precursor, such as a 2-methyl-4-amino-5-alkoxymethylpyrimidine, using ammonia under high temperature and pressure in the presence of a Lewis or Brønsted acid catalyst.[13][14][15] This approach is efficient and scalable.
Below is a generalized workflow representing this key transformation.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. growingscience.com [growingscience.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-methylpyrimidine (CAS 108-52-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. chemeo.com [chemeo.com]
- 12. 2-Amino-4-methylpyrimidine | 108-52-1 [chemicalbook.com]
- 13. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 14. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
- 15. EP1138675A2 - Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
4-(Aminomethyl)pyrimidin-2-amine free base vs hydrochloride salt
An In-Depth Technical Guide on 4-(Aminomethyl)pyrimidin-2-amine: Free Base vs. Hydrochloride Salt
Executive Summary: The Dual-Amine Scaffold
4-(Aminomethyl)pyrimidin-2-amine is a bifunctional heterocyclic building block critical in Fragment-Based Drug Discovery (FBDD).[1] Its structural value lies in its duality:
-
The 2-Amino Pyrimidine Motif: A privileged scaffold that functions as a hydrogen bond donor/acceptor system, frequently targeting the ATP-binding hinge region of kinases (e.g., PLK4, CDK families).
-
The 4-Aminomethyl Arm: An aliphatic primary amine that serves as a high-reactivity "handle" for extending the molecule into solvent-exposed pockets via amide couplings, reductive aminations, or sulfonamide formation.[1]
This guide analyzes the critical operational differences between the Free Base and the Dihydrochloride Salt (2HCl) forms, providing the rationale for selection, handling, and synthetic deployment.
Chemical Identity & Physical Properties
The choice between free base and salt is rarely arbitrary; it dictates solubility, storage stability, and reaction stoichiometry.
| Property | Free Base | Dihydrochloride Salt (2HCl) |
| CAS Number | 929973-95-5 | 1171900-24-5 |
| Formula | C₅H₈N₄ | C₅H₈N₄[1] · 2HCl |
| Molecular Weight | 124.15 g/mol | 197.07 g/mol |
| Physical State | Viscous oil or low-melting solid | Crystalline solid (White to off-white) |
| Hygroscopicity | Moderate (prone to carbamate formation) | High (deliquescent if not sealed) |
| Solubility (Water) | Moderate | High (>50 mg/mL) |
| Solubility (DMSO) | High | High |
| Solubility (DCM/EtOAc) | High | Very Low (insoluble) |
| Acidity (pKa) | ~9.2 (aliphatic), ~3.5 (aromatic) | Acidic in solution (pH < 2) |
Structural Analysis & pKa Logic
To manipulate this compound effectively, one must understand its ionization states. The molecule possesses two distinct basic centers with vastly different pKa values.
-
N1 (Aliphatic Amine): The aminomethyl group (
) is a typical primary aliphatic amine with a pKangcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> 9.0–9.5. It is the primary site of protonation and nucleophilic attack. -
N2 (Heterocyclic Amine): The 2-amino group attached to the pyrimidine ring is electron-deficient due to resonance delocalization into the ring. Its pKa is low (
3.5–4.0), making it non-nucleophilic under standard conditions unless deprotonated by a strong base (e.g., NaH).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Implication: The commercial hydrochloride salt is typically a dihydrochloride , meaning both the aliphatic amine and one of the ring nitrogens (or the exocyclic 2-amine, depending on solid-state packing) are protonated.
Figure 1: Structural reactivity profile distinguishing the highly nucleophilic aliphatic amine from the weakly basic heterocyclic amine.
Synthesis & Handling Protocols
Why the Salt Form Dominates Supply Chains
The free base of 4-(aminomethyl)pyrimidin-2-amine is prone to oxidative degradation and carbamate formation .[1] Like many primary amines, it avidly absorbs atmospheric
Protocol A: In Situ Free Basing for Amide Coupling
Context: You are coupling the building block to a carboxylic acid using HATU/EDC. Challenge: The HCl salt is acidic. If you add it directly to the reaction without excess base, the coupling agent will fail (pH < 7).
-
Dissolution: Dissolve 1.0 equiv of the Dihydrochloride salt in DMF or DMA (avoid DCM as the salt is insoluble).
-
Neutralization: Add 3.0–3.5 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Note: You need 2 eq to neutralize the HCl and 1 eq to keep the amine free for reaction.
-
-
Activation: Pre-activate your carboxylic acid (1.0 eq) with HATU (1.1 eq) and DIPEA (1.0 eq) in a separate vessel for 5 minutes.
-
Addition: Add the neutralized amine solution to the activated acid.
-
Monitoring: The reaction usually proceeds rapidly (1–2 hours) at Room Temperature.
Protocol B: Isolation of Free Base (Resin Exchange Method)
Context: You need the free base for a reaction sensitive to amine salts (e.g., transition metal catalysis where halides are poisons).
-
Preparation: Suspend 500 mg of Dihydrochloride salt in 5 mL Methanol.
-
Resin Treatment: Add Amberlyst A-21 (weakly basic anion exchange resin) or equivalent carbonate-supported silica (~4 eq capacity).
-
Agitation: Shake gently for 30 minutes. The solution pH should check basic on wet litmus paper.
-
Filtration: Filter off the resin beads.
-
Concentration: Evaporate the methanol under reduced pressure (keep bath < 40°C) to yield the free base as a viscous oil. Use immediately.
Applications in Drug Discovery
Kinase Inhibitor Design
The 2-aminopyrimidine core is a "privileged structure" for kinase inhibition.[2][3]
-
Mechanism: The N1 of the pyrimidine ring and the exocyclic 2-amino group form a donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge region.
-
Vector: The 4-aminomethyl group points towards the solvent front or the ribose pocket, allowing the attachment of solubilizing groups (like morpholine or piperazine) without disrupting the hinge binding.
Synthetic Workflow Decision Matrix
Figure 2: Decision matrix for handling the hydrochloride salt in various synthetic scenarios.
References
-
BenchChem. (2025).[4] 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride: Foundational Synthetic Routes and Properties. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12933348, 4-(Aminomethyl)pyrimidin-2-amine. Retrieved from
-
ChemicalBook. (2025).[5] 4-(Aminomethyl)pyrimidin-2-amine Dihydrochloride MSDS and Supplier Data. Retrieved from
-
MDPI. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. (Discusses deprotection and salt handling of aminopyrimidines). Retrieved from
-
Purdue University. (2022). Chemical Properties of Amines: Bases and Salt Formation.[6][7][8] Retrieved from
Sources
- 1. 45588-79-2|4-(Aminomethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 2. 4-(Aminomethyl)pyrimidin-2-amine | 929973-95-5 | Benchchem [benchchem.com]
- 3. 4-(Aminomethyl)pyridin-2(1H)-one | 131052-82-9 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(AMINOMETHYL)-PYRIMIDINE | 45588-79-2 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Amines, [chemed.chem.purdue.edu]
Methodological & Application
Application Note: Chemoselective Amide Coupling of 4-(Aminomethyl)pyrimidin-2-amine
[1][2]
Part 1: Executive Summary & Strategic Analysis[2][3]
The Chemoselectivity Challenge
4-(Aminomethyl)pyrimidin-2-amine (CAS: 45588-79-2) is a high-value pharmacophore bridging the gap between kinase inhibitor scaffolds (via the 2-aminopyrimidine core) and linker chemistries (via the pendant aminomethyl group).[1][2]
The synthetic challenge lies in the presence of two distinct primary amine functionalities:
-
The Exocyclic Amine (C4-CH₂-NH₂): An aliphatic, benzylamine-like nucleophile.[1][2][3]
-
The Heteroaromatic Amine (C2-NH₂): An electron-deficient amine conjugated to the pyrimidine ring.[1][2][3]
Core Directive: This guide provides protocols to leverage the massive nucleophilicity gap between these two centers.[1][2][3] By exploiting
Mechanistic Grounding: The Advantage
Success relies on thermodynamics and kinetics.[2]
-
Aliphatic Amine (
): Highly nucleophilic.[1][3] Under standard coupling conditions (pH 8-9), it rapidly attacks activated esters.[1][2][3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Aromatic Amine (
): Poorly nucleophilic due to the electron-withdrawing nature of the diazine ring.[1][3] It requires forcing conditions (high temp, strong bases like NaH/LiHMDS, or Pd-catalysis) to react with esters.[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Part 2: Decision Framework & Workflow
The following logic gate determines the appropriate protocol based on your target regiochemistry.
Figure 1: Decision tree for chemoselective functionalization of 4-(Aminomethyl)pyrimidin-2-amine.
Part 3: Detailed Experimental Protocols
Protocol A: Selective Acylation of the Aliphatic Amine (Standard)
Objective: Couple a carboxylic acid (R-COOH) to the 4-aminomethyl group while leaving the 2-amino group free.[1][2] Scope: Applicable to >95% of linker synthesis cases.
Materials
-
Substrate: 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride (1.0 equiv).[1][2][3]
-
Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc).[1][2][3] Note: HATU is preferred for speed; T3P for ease of workup.
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv).[1][2][3] Crucial: Extra base is needed to neutralize the 2 HCl molecules of the salt.
Step-by-Step Methodology
-
Salt Neutralization:
-
Dissolve the amine dihydrochloride (1.0 mmol) in DMF (5 mL, 0.2 M).
-
Add DIPEA (2.0 mmol, 2 equiv) and stir for 5 minutes at Room Temperature (RT). The solution may remain cloudy.
-
-
Activation:
-
Coupling:
-
Add the activated acid solution dropwise to the amine solution.[2]
-
Stir at RT for 1–2 hours.
-
Monitoring: Monitor by LCMS.[1][2][3][4] Look for the [M+H]+ peak corresponding to the mono-amide.[1][2][3] The bis-amide is rarely observed under these conditions due to the low nucleophilicity of the 2-amino group.[1][2][3]
-
-
Workup (Aqueous):
-
Purification:
Protocol B: Acid Chloride Method (Scale-Up)
Objective: Cost-effective acylation for gram-scale synthesis. Risk: Higher risk of bis-acylation if temperature is uncontrolled.[1][2][3]
Methodology
-
Setup: Suspend 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride (10 mmol) in DCM (50 mL) and cool to 0°C .
-
Base Addition: Add TEA (Triethylamine) (35 mmol) dropwise. The mixture will become a slurry.[1][2]
-
Acylation:
-
Dissolve Acid Chloride (10 mmol, 1.0 equiv) in DCM (10 mL).
-
Add the Acid Chloride solution dropwise over 20 minutes at 0°C.
-
Mechanistic Note: Slow addition ensures the highly reactive aliphatic amine consumes the acid chloride before the concentration builds up high enough to force reaction with the aromatic amine.
-
-
Completion: Allow to warm to RT over 1 hour. Quench with MeOH (1 mL).
-
Workup: Wash with 1N NaOH (to remove salts and ensure the product is in the organic phase if it's not amphoteric) or standard bicarbonate wash.[1][2]
Protocol C: Coupling to the 2-Amino Group (The "Reverse" Case)
Objective: Synthesize a 2-amido pyrimidine. Challenge: The aliphatic amine will react first if unprotected.[1][2][3] You must block it.[1][2][3]
Methodology
-
Selective Protection:
-
Aromatic Coupling:
-
The remaining 2-amino group is a poor nucleophile.[1][2][3] Standard HATU coupling often fails.[1][2][3]
-
Method 1 (Strong Base): Dissolve intermediate in THF, cool to 0°C, add LiHMDS (2.0 equiv), then add Acid Chloride.
-
Method 2 (Buchwald): Use Pd-catalyzed amidation if coupling with an aryl halide or difficult amide bond formation.[1][2][3]
-
-
Deprotection:
Part 4: Data & Troubleshooting
Comparative Reactivity Table
| Parameter | 4-Aminomethyl (Aliphatic) | 2-Amino (Heteroaromatic) | Implication |
| Hybridization | sp³ (Primary) | sp² (Conjugated) | Aliphatic is sterically more accessible.[1][2][3] |
| Approx. pKa | 9.5 | 3.5 – 4.0 | Aliphatic is ~10⁶ times more basic.[1][2][3] |
| Nucleophilicity | High | Low | Aliphatic reacts @ RT; Aromatic requires heat/catalyst.[1][2][3] |
| HATU Reaction | < 1 hour @ RT | No reaction / Very slow | Perfect Selectivity |
| Acid Chloride | Instant @ 0°C | Slow @ 0°C | Selectivity controlled by temp/stoichiometry.[1][2][3] |
Troubleshooting Guide
Issue 1: Low Solubility of Starting Material
-
Solution: Use a mixture of DMF/DMSO (4:1).[1][2][3] Do not use DCM for the coupling step if the salt doesn't dissolve; however, the free base generated in situ by DIPEA usually dissolves in DMF.
Issue 2: Bis-acylation (Reaction at both amines)
-
Cause: Excess reagent or high temperature (usually with Acid Chlorides).[1][2][3]
-
Solution: Strictly limit Acid Chloride to 0.95–1.0 equiv.[1][2][3] Maintain 0°C. Switch to HATU/Carboxylic acid, which is self-limiting due to the low reactivity of the 2-amino group.[2][3]
Issue 3: Product stuck in Aqueous Layer
References
-
PubChem. 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride - Compound Summary.[1][2][3][5] National Library of Medicine.[1][2][3] Available at: [Link][1]
-
Li, X., et al. (2024).[3] Aminative Suzuki–Miyaura coupling.[1][2][3] (Discusses reactivity of aminopyrimidines). Available at: [Link][1]
-
ResearchGate. Selectivities in acylation of primary and secondary amine. (General principles of amine chemoselectivity). Available at: [Link]
-
National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[1][2][3] (Context on pyrimidine scaffold reactivity). Available at: [Link][1]
Sources
- 1. 4-(aminomethyl)pyridin-3-amine Dihydrochloride | C6H11Cl2N3 | CID 11389965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 5-(aminomethyl)-2-methylpyrimidin-4-amine dihydrochloride | 874-43-1 [sigmaaldrich.com]
- 4. growingscience.com [growingscience.com]
- 5. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Buchwald-Hartwig Amination of 2-Amino-4-aminomethylpyrimidine
An in-depth technical guide by a Senior Application Scientist on the Buchwald-Hartwig amination using 2-amino-4-aminomethylpyrimidine for researchers, scientists, and drug development professionals. This guide provides detailed application notes and protocols, focusing on the challenges and solutions for achieving regioselectivity with this bifunctional substrate.
Introduction: Navigating the Challenge of Regioselectivity
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science for the synthesis of arylamines. However, its application to substrates bearing multiple nucleophilic centers, such as 2-amino-4-aminomethylpyrimidine, introduces a significant challenge: regioselectivity.
This pyrimidine derivative presents two distinct nitrogen nucleophiles: the endocyclic-like 2-amino group and the exocyclic primary amine of the 4-aminomethyl substituent. The inherent differences in the basicity, steric hindrance, and electronic environment of these two amino groups can lead to a mixture of products, complicating synthesis and purification. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for achieving regioselective Buchwald-Hartwig amination of 2-amino-4-aminomethylpyrimidine, a critical building block in medicinal chemistry.
Mechanistic Insights: The Foundation of Rational Design
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, a base, and an aryl halide or triflate. Understanding this mechanism is paramount to controlling the regioselectivity of the reaction with 2-amino-4-aminomethylpyrimidine.
The Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key to controlling which nitrogen atom of 2-amino-4-aminomethylpyrimidine reacts lies in modulating the "Amine Coordination & Deprotonation" step. The relative nucleophilicity of the two amino groups plays a crucial role here. Generally, the more basic and less sterically hindered amine will react preferentially.
Strategic Approaches to Regiocontrol
Achieving selective N-arylation of 2-amino-4-aminomethylpyrimidine requires a careful selection of reaction parameters. The primary strategies revolve around exploiting the intrinsic differences between the two amino groups and the use of protecting groups.
Exploiting Inherent Reactivity
The 2-amino group on the pyrimidine ring is electronically similar to an aniline, with its lone pair of electrons delocalized into the aromatic system. This reduces its basicity and nucleophilicity compared to the primary alkylamine of the 4-aminomethyl group. Consequently, under standard Buchwald-Hartwig conditions, the 4-aminomethyl group is expected to be the more reactive nucleophile.
Key Factors Influencing Inherent Selectivity:
| Parameter | Influence on Regioselectivity | Rationale |
| Base | A weaker base may favor amination at the more basic 4-aminomethyl position. | Stronger bases can deprotonate both amines, leading to a loss of selectivity. |
| Ligand | Bulky ligands can sterically hinder the approach to the 2-amino position. | This further biases the reaction towards the more accessible 4-aminomethyl group. |
| Temperature | Lower temperatures generally favor the kinetically preferred product. | The reaction at the more nucleophilic 4-aminomethyl group is likely to have a lower activation energy. |
Protecting Group Strategy
For instances where high selectivity for the 2-amino group is desired, or when the inherent selectivity is insufficient, a protecting group strategy is the most robust approach. The more nucleophilic 4-aminomethyl group can be temporarily protected, leaving the 2-amino group as the sole site for amination.
Common Protecting Groups for Amines:
-
Boc (tert-butoxycarbonyl): Easily introduced using Boc-anhydride and removed under acidic conditions.
-
Cbz (carboxybenzyl): Introduced using Cbz-Cl and typically removed by hydrogenolysis.
Experimental Protocols
Materials and Reagents:
-
2-Amino-4-aminomethylpyrimidine
-
Aryl halide (e.g., bromobenzene as a model)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Boc-anhydride (for protection protocol)
-
Trifluoroacetic acid (for deprotection protocol)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Protocol 1: Selective N-Arylation of the 4-Aminomethyl Group
This protocol aims to leverage the higher intrinsic nucleophilicity of the primary amine.
Application Notes & Protocols: Synthesis and Evaluation of Aminopyrimidine-Based PLK4 Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of potent and selective Polo-like Kinase 4 (PLK4) inhibitors centered around the aminopyrimidine scaffold. This document emphasizes the rationale behind experimental design, provides detailed step-by-step protocols, and offers insights into the characterization and validation of these promising anti-cancer agents.
Introduction: The Rationale for Targeting PLK4 with Aminopyrimidine Scaffolds
Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process fundamental to maintaining genomic integrity during cell division.[1][2] Dysregulation and overexpression of PLK4 are frequently observed in various human cancers, leading to centrosome amplification, chromosomal instability, and tumorigenesis.[3][4][5][6][7][8][9][10][11] This makes PLK4 a compelling therapeutic target for the development of novel anti-cancer drugs.[8][10]
The aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][12] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal foundation for designing potent and selective inhibitors. Several small molecule kinase inhibitors incorporating the aminopyrimidine structure have advanced into clinical trials, underscoring its therapeutic potential.[1][12] This guide focuses on leveraging this scaffold for the targeted inhibition of PLK4.
The PLK4 Signaling Pathway and its Role in Cancer
PLK4's primary role is to initiate the formation of new centrioles. Its activity is tightly regulated to ensure that each cell has the correct number of centrosomes to form a bipolar spindle during mitosis. Overexpression of PLK4 can lead to the formation of multiple centrosomes, which can result in improper chromosome segregation and aneuploidy, a hallmark of many cancers.[5][9] Beyond its role in centriole duplication, PLK4 has been implicated in other cancer-promoting processes, including the epithelial-mesenchymal transition (EMT), cell migration, and invasion.[5][6][13] PLK4 can influence these processes through various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[6]
Caption: Simplified PLK4 signaling pathway in cancer.
Design and Synthesis of Aminopyrimidine-Based PLK4 Inhibitors
The development of potent and selective PLK4 inhibitors with an aminopyrimidine core often employs a combination of structure-based drug design (SBDD) and ligand-based drug design (LBDD) strategies.[14] Techniques such as scaffold hopping and molecular docking are instrumental in identifying novel chemical entities with improved potency and drug-like properties.[1][14]
General Synthetic Strategy
A common and effective method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine or a substituted guanidine.[15][16] Modern synthetic approaches, such as microwave-assisted organic synthesis (MAOS), can significantly accelerate these reactions, leading to higher yields and shorter reaction times.[17]
Caption: General synthetic workflow for aminopyrimidine-based inhibitors.
Detailed Synthetic Protocol: Microwave-Assisted Synthesis
This protocol describes a general procedure for the synthesis of a 2-aminopyrimidine scaffold, which can be further functionalized to generate a library of PLK4 inhibitors. This method is adapted from established procedures for aminopyrimidine synthesis.[17][18][19]
Materials:
-
Substituted β-ketoester or equivalent (1.0 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Base (e.g., Potassium Carbonate, Sodium Methoxide) (2.0 mmol)
-
Solvent (e.g., Ethanol, DMF)
-
Microwave reactor vials
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave process vial, combine the substituted β-ketoester (1.0 mmol), guanidine hydrochloride (1.2 mmol), and the chosen base (2.0 mmol).
-
Add the appropriate solvent (e.g., 3-5 mL of ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-140 °C) for a designated time (e.g., 10-30 minutes). The optimal conditions should be determined empirically for each specific set of reactants.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold water and a suitable organic solvent (e.g., cold ethanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired aminopyrimidine derivative.
Characterization and Evaluation of Inhibitors
A thorough characterization of the synthesized compounds is crucial to confirm their identity, purity, and biological activity. This involves a multi-step process from initial biochemical screening to cellular and pharmacokinetic evaluation.[20][21]
Caption: Workflow for the characterization and evaluation of PLK4 inhibitors.
Protocol: In Vitro PLK4 Kinase Activity Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against PLK4 using a luminescence-based assay.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the PLK4 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Protocol: Cell Proliferation Assay (e.g., using MCF-7 Breast Cancer Cells)
This protocol describes a method to assess the anti-proliferative activity of the synthesized inhibitors on a relevant cancer cell line.
Materials:
-
MCF-7 human breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Incubator (37 °C, 5% CO2)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Summary and Key Findings
Recent research has led to the discovery of highly potent aminopyrimidine-based PLK4 inhibitors. The table below summarizes the activity of representative compounds from the literature.[1][4]
| Compound | PLK4 IC50 (nM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Key Pharmacokinetic Properties | Reference |
| 8h | 6.7 | 1.44 | 2.13 | Good plasma and liver microsomal stability. | [1][2] |
| 5f | 0.8 | 0.48 | Not Reported | Favorable plasma binding and liver microsomal stability. | [4][7] |
| Centrinone | ~3 | Not Reported | Not Reported | A well-characterized PLK4 inhibitor used as a reference. | [1][22] |
| CFI-400945 | ~0.3 | Not Reported | Potent activity reported | Orally available, in clinical trials. | [3][10][13][23] |
These compounds not only exhibit potent inhibition of PLK4 but also demonstrate significant anti-proliferative activity against various cancer cell lines.[1][4] Further studies have shown that these inhibitors can induce mitotic arrest and apoptosis in cancer cells, consistent with the known function of PLK4.[4][7]
Conclusion and Future Directions
The aminopyrimidine scaffold has proven to be a highly effective starting point for the development of potent and selective PLK4 inhibitors. The synthetic protocols and evaluation methods outlined in these application notes provide a robust framework for researchers to discover and characterize novel anti-cancer agents targeting this critical kinase. Future efforts should focus on optimizing the pharmacokinetic and safety profiles of these inhibitors to facilitate their translation into clinical candidates. Combination therapies, where PLK4 inhibitors are used to sensitize tumors to other treatments like chemotherapy or radiation, also represent a promising avenue for future investigation.[3][10][13][23]
References
-
Xue, Y., Mu, S., Sun, P., Sun, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14, 1787-1802. Available from: [Link]
-
Liu, Q., Li, J., Zhang, Y., et al. (2022). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology. Available from: [Link]
-
Sun, P., Xue, Y., Mu, S., et al. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
Mishra, A., S., P., & Singh, M. (2025). Polo-like kinase 4: A molecular linchpin in cancer and its management. Heliyon. Available from: [Link]
-
Hudson, C., & Kulkarni, P. (2021). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer. Molecular Cancer Therapeutics. Available from: [Link]
-
Liu, Q., Li, J., Zhang, Y., et al. (2022). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology. Available from: [Link]
-
Sun, P., Xue, Y., Mu, S., et al. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. R Discovery. Available from: [Link]
-
ResearchGate. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. ResearchGate. Available from: [Link]
-
Xue, Y., Mu, S., Sun, P., Sun, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing. Available from: [Link]
-
Daub, H. (2005). Characterisation of kinase-selective inhibitors by chemical proteomics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 183-190. Available from: [Link]
-
Bobade, V. (2022). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Journal of Emerging Technologies and Innovative Research. Available from: [Link]
-
Wong, Y. L., Anzola, J. V., Davis, R. L., et al. (2015). Cell biology: Reversible centriole depletion with an inhibitor of Polo-like kinase 4. Science, 348(6239), 1155-1160. Available from: [Link]
-
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available from: [Link]
-
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
American Association for Cancer Research. (2021). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. AACR Journals. Available from: [Link]
-
Mini-Reviews in Medicinal Chemistry. (2023). Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review. Mini-Reviews in Medicinal Chemistry, 23(1), 67-79. Available from: [Link]
-
Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available from: [Link]
-
Brieflands. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research. Available from: [Link]
-
Oxford Academic. (2025). Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Oxford Academic. Available from: [Link]
-
Frontiers in Pharmacology. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Pharmacology. Available from: [Link]
-
PubMed. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. PubMed. Available from: [Link]
-
bioRxiv. (2025). PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv. Available from: [Link]
-
MDPI. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. Available from: [Link]
-
ResearchGate. (2012). Identification and characterization of small-molecule inhibitors of Tie2 kinase. ResearchGate. Available from: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Characterisation of kinase-selective inhibitors by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. academic.oup.com [academic.oup.com]
- 23. PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity | bioRxiv [biorxiv.org]
Neutralizing dihydrochloride salts with DIPEA for nucleophilic substitution
Application Note & Protocol
Topic: Neutralizing Dihydrochloride Salts with DIPEA for Nucleophilic Substitution Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Challenge of Amine Salts in Synthesis
In the realm of organic synthesis, particularly in pharmaceutical and materials science, primary and secondary amines are foundational building blocks. However, they are frequently supplied and stored as hydrochloride (HCl) or dihydrochloride salts to enhance stability, improve crystallinity, and simplify handling. While advantageous for storage, this salt form renders the amine nitrogen non-nucleophilic by protonating its lone pair of electrons. To engage these substrates in nucleophilic substitution reactions—such as N-alkylation, acylation, or amide coupling—the free amine must be liberated in situ. This requires a base strong enough to deprotonate the ammonium salt but designed not to compete as a nucleophile itself, which could lead to undesired side products and reduced yields. This guide details the strategic use of N,N-Diisopropylethylamine (DIPEA), a sterically hindered organic base, for this critical neutralization step.[1]
The Principle: The Critical Role of a Non-Nucleophilic Base
The core problem when using an amine salt (e.g., R-NH₃⁺ Cl⁻) in a nucleophilic substitution reaction is that the protonated nitrogen is electrophilic, not nucleophilic. The addition of a base is required to abstract a proton and regenerate the neutral, nucleophilic free amine.
However, many common organic bases, like triethylamine (TEA), are themselves tertiary amines with accessible lone pairs, making them effective nucleophiles.[2] If the electrophile in the reaction is highly reactive (e.g., a primary alkyl halide or an acyl chloride), the base can compete with the intended amine nucleophile, leading to the formation of unwanted quaternary ammonium salts or acylated base adducts.[3]
This is where N,N-Diisopropylethylamine, also known as Hünig's base, provides an elegant solution.[4][5]
-
Steric Hindrance: DIPEA features a nitrogen atom bonded to two bulky isopropyl groups and one ethyl group.[4][6] This significant steric bulk physically obstructs the nitrogen's lone pair, making it a very poor nucleophile.[1][7][8]
-
Sufficient Basicity: Despite its hindered nature, DIPEA is a strong enough base (pKa of the conjugate acid is ~11 in aqueous solution) to effectively deprotonate amine hydrochloride salts, which typically have pKa values in the range of 8-10.[9][10][11]
This unique combination of properties—strong basicity but low nucleophilicity—allows DIPEA to function as a selective "proton scavenger".[1][6] It efficiently neutralizes the acid generated from the amine salt without interfering in the main substitution reaction.[1][4]
Comparative Analysis: DIPEA vs. Other Bases
The choice of base is a critical parameter in reaction design. While other bases can be used, DIPEA often provides a superior outcome in reactions sensitive to nucleophilic side reactions.
| Parameter | DIPEA (Hünig's Base) | Triethylamine (TEA) | Pyridine |
| Structure | N(i-Pr)₂Et | NEt₃ | C₅H₅N |
| pKa (Conjugate Acid) | ~11.0[9] | ~10.8[11] | ~5.2 |
| Nucleophilicity | Very Low / Non-nucleophilic[1][7] | Moderate[2] | Moderate |
| Steric Hindrance | High[2][4] | Moderate[2] | Low |
| Boiling Point | 127 °C[5][9] | 89 °C | 115 °C |
| Primary Use Case | Proton scavenger where nucleophilic side reactions are a concern (e.g., with reactive electrophiles).[1][6][8] | General-purpose base; easier to remove by evaporation.[2] | Catalyst and weakly basic solvent. |
| Key Disadvantage | Higher boiling point makes removal more difficult.[2][9] | Can act as a competing nucleophile, forming quaternary salts.[3] | Much weaker base; often insufficient for deprotonating amine salts. |
Detailed Experimental Protocol: N-Alkylation of a Dihydrochloride Salt
This protocol provides a representative procedure for the N-alkylation of a secondary amine dihydrochloride salt with an alkyl bromide using DIPEA.
Objective: To synthesize N-benzyl-N-methylethanamine from N-methylethanamine dihydrochloride and benzyl bromide.
Materials & Reagents:
-
N-methylethanamine dihydrochloride
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIPEA), reagent grade
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, stir bar, condenser, nitrogen/argon inlet, septa
Reagent Stoichiometry Table:
| Compound | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| N-methylethanamine·2HCl | 132.03 | 1.0 | 660 mg | 5.0 |
| Benzyl Bromide | 171.04 | 1.05 | 900 mg (0.62 mL) | 5.25 |
| DIPEA | 129.25 | 2.2 | 1.42 g (1.91 mL) | 11.0 |
| Acetonitrile (Solvent) | - | - | 25 mL | - |
Note: 2.2 equivalents of DIPEA are used to neutralize the two equivalents of HCl from the starting material and the one equivalent of HBr generated during the reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylethanamine dihydrochloride (660 mg, 5.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (25 mL) via syringe. Begin stirring to create a suspension. Add DIPEA (1.91 mL, 11.0 mmol) dropwise via syringe. The suspension should become a clear solution as the free amine is generated.
-
Addition of Electrophile: Add benzyl bromide (0.62 mL, 5.25 mmol) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Reaction Workup:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in dichloromethane (DCM, 30 mL).
-
Transfer the DCM solution to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess DIPEA and its salt, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally brine (1 x 20 mL).[12]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to obtain the pure N-benzyl-N-methylethanamine.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete or Slow Reaction | Insufficient base to neutralize all acid sources. | Ensure at least one equivalent of DIPEA is used for each equivalent of acid (from the salt and generated in the reaction). |
| Low reaction temperature. | Increase temperature, but monitor for potential side reactions. | |
| Impure or wet reagents/solvent. | Use freshly distilled DIPEA and anhydrous solvents. | |
| Low Yield | Competing elimination reaction (if electrophile is secondary/tertiary). | Use a more polar, aprotic solvent like DMF. Run the reaction at a lower temperature. |
| Product is partially water-soluble and lost during workup. | Minimize the volume of aqueous washes. Perform a back-extraction of the combined aqueous layers with DCM.[12] | |
| Difficulty Removing DIPEA / DIPEA Salts | Insufficient acid wash. | Ensure the pH of the aqueous layer is acidic (< 3) during the HCl wash. Perform additional acid washes.[12] |
| Product is acid-sensitive. | Use a milder acid wash, such as 10% citric acid or 5% aqueous LiCl.[9] | |
| Product is a solid and co-precipitates with DIPEA salts. | Triturate the crude solid with a non-polar solvent like hexanes or diethyl ether to dissolve and wash away the impurities.[9] |
Conclusion
N,N-Diisopropylethylamine is an indispensable tool in modern organic synthesis for reactions involving amine hydrochloride salts. Its unique combination of strong basicity and sterically imposed non-nucleophilicity allows it to efficiently liberate free amines for nucleophilic substitution reactions without participating in undesired side reactions.[8] Proper selection of stoichiometry and a well-planned aqueous acid workup are key to successfully employing DIPEA and achieving high yields of pure products.
References
-
Gyma-Cherfas. DIPEA (N,N'-Diisopropylethylamine) – Used in organic chemistry as a base. Available at: [Link]
-
Wikipedia. N,N-Diisopropylethylamine. Available at: [Link]
-
Grokipedia. N,N-Diisopropylethylamine. Available at: [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available at: [Link]
-
Xinggao Chemical. What Is The Difference between Triethylamine And DIPEA?. Available at: [Link]
-
ResearchGate. How to remove DIPEA from DCM solution?. Available at: [Link]
-
Sciencemadness Discussion Board. Post-reaction workup of diisopropylethylamine. Available at: [Link]
-
National Center for Biotechnology Information. DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Available at: [Link]
-
ResearchGate. How to remove DIPEA trapped in the compound. I tried with water but compound also water soluble. Dipea comes with compound. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. Available at: [Link]
-
Wiley Online Library. On the Importance of Balancing the pKa of the Additive in β‐Ketoenamine COF Synthesis. Available at: [Link]
-
ResearchGate. Selected reaction series of nucleophilic and non-nucleophilic tertiary amines. Available at: [Link]
-
Reddit. Would there be a reason to use diisopropylamine instead of triethylaminr as your base?. Available at: [Link]
-
ResearchGate. Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. Available at: [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. Available at: [Link]
-
vCalc. pKa of Diethylamine. Available at: [Link]
-
Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. Available at: [Link]
-
Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia. Available at: [Link]
-
ResearchGate. N,N‐Diisopropylethylamine (DIPEA) as C2 feedstock and base promoting.... Available at: [Link]
-
Study Mind. Amines - Amine Synthesis (A-Level Chemistry). Available at: [Link]
-
A-Level Chemistry. Nucleophilic Substitution of Haloalkanes | OH-, CN- and Ammonia Examples. Available at: [Link]
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. Available at: [Link]
Sources
- 1. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. On the Importance of Balancing the pK a of the Additive in β‐Ketoenamine COF Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Scaffold Hopping Strategies Using 4-(Aminomethyl)pyrimidin-2-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scaffold hopping is a pivotal strategy in modern medicinal chemistry, enabling the discovery of novel chemotypes with retained or improved biological activity against a specific target.[1] This application note provides a detailed guide on leveraging 4-(aminomethyl)pyrimidin-2-amine as a versatile building block for scaffold hopping endeavors. The unique bifunctional nature of this compound, featuring a privileged 2-aminopyrimidine core and a reactive aminomethyl side chain, offers a powerful platform for generating structurally diverse compound libraries with drug-like properties.[2] We will explore the design rationale, synthetic strategies, and key experimental protocols for utilizing this scaffold to develop novel therapeutics, particularly in the context of kinase inhibitors.
Introduction to Scaffold Hopping and the 2-Aminopyrimidine Moiety
Scaffold hopping, also referred to as lead hopping, is a computational or medicinal chemistry strategy aimed at identifying isofunctional molecular structures with distinct molecular backbones.[3][4] This approach is instrumental in overcoming limitations of existing lead compounds, such as poor pharmacokinetic profiles, toxicity issues, or patentability constraints.[1] The goal is to maintain the key pharmacophoric features responsible for biological activity while exploring new chemical space.
The 2-aminopyrimidine scaffold is a "privileged" structure in drug discovery, frequently found in clinically approved drugs and investigational agents.[5] Its prevalence is particularly notable in the field of protein kinase inhibitors.[6] This is attributed to the ability of the 2-amino group to form crucial hydrogen-bonding interactions with the hinge region of the kinase active site, a key determinant for potent inhibition.[2]
4-(Aminomethyl)pyrimidin-2-amine emerges as a particularly attractive fragment for scaffold hopping due to the combination of this established kinase-binding motif with a synthetically tractable aminomethyl group. This side chain provides a convenient handle for introducing a wide array of substituents, allowing for the exploration of interactions with other pockets within the kinase active site and thereby modulating potency and selectivity.[2]
Design Rationale and Physicochemical Properties
The strategic advantage of using 4-(aminomethyl)pyrimidin-2-amine lies in its ability to act as a bioisosteric replacement for other common scaffolds in drug discovery. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule.[7]
Table 1: Physicochemical Properties of 4-(Aminomethyl)pyrimidin-2-amine
| Property | Value | Source |
| Molecular Formula | C5H8N4 | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| CAS Number | 929973-95-5 | [2] |
| Appearance | Solid | [8] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in MeOH, EtOH | [9] |
Note: Properties are for the free base unless otherwise specified. The dihydrochloride salt offers enhanced stability and solubility.[8]
The aminomethyl group at the 4-position allows for the molecule to project a vector into solvent-exposed regions or other binding pockets of a target protein. This is a key consideration in fragment-based drug discovery (FBDD), where small, low-complexity molecules are used as starting points for developing more potent leads.[10][11]
Synthetic Strategies and Protocols
The functionalization of the 4-(aminomethyl)pyrimidin-2-amine scaffold can be achieved through various well-established synthetic transformations. The differential reactivity of the two primary amino groups is a key consideration. The aminomethyl group is generally more nucleophilic than the 2-amino group due to the electron-withdrawing nature of the pyrimidine ring, allowing for selective modifications under controlled conditions.[2]
General Synthetic Workflow
The following diagram illustrates a general workflow for utilizing 4-(aminomethyl)pyrimidin-2-amine in a scaffold hopping campaign.
Caption: General workflow for a scaffold hopping campaign.
Protocol 1: N-Acylation of the Aminomethyl Group
This protocol describes the selective acylation of the more nucleophilic aminomethyl side chain.
Materials:
-
4-(aminomethyl)pyrimidin-2-amine
-
Carboxylic acid of interest
-
Coupling agent (e.g., DCC, DMAP)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Dissolve 4-(aminomethyl)pyrimidin-2-amine (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.
For a similar DCC/DMAP-mediated coupling protocol, refer to the synthesis of amide-functionalized pyrimidine derivatives.[12]
Protocol 2: Reductive Amination of the Aminomethyl Group
This protocol allows for the introduction of diverse substituents via reaction with aldehydes or ketones.[2]
Materials:
-
4-(aminomethyl)pyrimidin-2-amine
-
Aldehyde or ketone of interest
-
Reducing agent (e.g., Sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or 1,2-Dichloroethane - DCE)
-
Acetic acid (catalytic amount)
-
Standard workup and purification reagents
Procedure:
-
To a solution of 4-(aminomethyl)pyrimidin-2-amine (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Coupling at the 2-Amino Position
This cross-coupling reaction enables the formation of C-N bonds, linking aryl or heteroaryl groups to the 2-amino position of the pyrimidine ring.
Materials:
-
A suitable derivative of 4-(aminomethyl)pyrimidin-2-amine (e.g., with a protected aminomethyl group)
-
Aryl or heteroaryl halide (or triflate)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., X-Phos)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvent (e.g., n-Butanol or Toluene)
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
-
In a Schlenk flask or glovebox, combine the protected 4-(aminomethyl)pyrimidin-2-amine derivative (1.0 eq), the aryl/heteroaryl halide (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (2.0 eq).
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
If necessary, perform a deprotection step to liberate the aminomethyl group.
For examples of Buchwald-Hartwig coupling with aminopyrimidine cores, see the synthesis of PLK4 inhibitors.[13]
Application in Kinase Inhibitor Design: A Case Study Perspective
The 2-aminopyrimidine core is a well-established hinge-binding motif in a multitude of kinase inhibitors.[2][14][15] By employing 4-(aminomethyl)pyrimidin-2-amine in a scaffold hopping strategy, medicinal chemists can rapidly generate novel kinase inhibitor libraries.
For instance, in the design of novel Polo-like kinase 4 (PLK4) inhibitors, a scaffold hopping strategy was successfully used to transition from an aminopyrazole to an aminopyrimidine core to maintain key interactions with the hinge region.[13] Similarly, aminopyrimidine derivatives have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), FMS-like tyrosine kinase 3 (FLT3), and Janus kinase 2 (JAK2).[14][16]
The general design principle involves orienting the 2-aminopyrimidine moiety towards the kinase hinge region to form hydrogen bonds. The aminomethyl group at the 4-position can then be functionalized to extend into the solvent-exposed region or to pick up additional interactions with other residues in the ATP-binding pocket, thereby enhancing potency and selectivity.
Caption: Interaction model of a 4-(aminomethyl)pyrimidin-2-amine-based kinase inhibitor.
Conclusion
4-(aminomethyl)pyrimidin-2-amine represents a high-value scaffold for medicinal chemists engaged in drug discovery. Its inherent drug-like properties, coupled with its synthetic versatility, make it an ideal starting point for scaffold hopping campaigns. The protocols and design principles outlined in this application note provide a robust framework for researchers to explore new chemical space and develop novel therapeutics targeting a wide range of biological targets, with a particular emphasis on the protein kinase family.
References
- NIPER, S.A.S. Nagar. Scaffold Hopping in Drug Discovery.
- Böhm, H. J., Flohr, A., & Stahl, M. (2004). Scaffold hopping. Drug Discovery Today: Technologies, 1(3), 217-224.
- Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of scaffold hopping approaches. Drug discovery today, 17(7-8), 310-324.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(5), 935-946.
- Benchchem. 4-(Aminomethyl)pyrimidin-2-amine | 929973-95-5.
-
Li, X., et al. (2023). Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 255, 115383. Available at: [Link]
-
Tian, Y., et al. (2020). N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry, 63(23), 14921-14936. Available at: [Link]
-
Långström, B., et al. (2022). Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 65(1), 1-3. Available at: [Link]
- Charles River Laboratories. (2024). Hop To It! The World of Scaffold Hopping. Eureka blog.
-
ResearchGate. (2020). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Available at: [Link]
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]
-
RSC Publishing. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]
-
Tian, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(5), 653-660. Available at: [Link]
-
ACS Publications. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Available at: [Link]
- Google Patents. (2012). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
- Royal Society of Chemistry. (2014). Chapter 5: Principles and Applications of Fragment-based Drug Discovery for Chemical Probes. In Structural Genomics and Drug Discovery: Methods and Protocols (pp. 315-323).
-
Biomedical Journal of Scientific & Technical Research. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Available at: [Link]
-
Zenodo. (2025). Novel Amide Functionalized Pyrimidine Derivative as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and Invitro Cytotoxicity Evaluation. Available at: [Link]
-
European Journal of Medicinal Chemistry. (2024). Identification of novel aminopyrimidine derivatives for the treatment of mutant NSCLC. Available at: [Link]
-
ResearchGate. (2025). Design, synthesis, and biological evaluation of novel aminopyrimidine derivatives as EGFR inhibitors. Available at: [Link]
-
Taylor & Francis Online. (2021). What makes a good fragment in fragment-based drug discovery?. Available at: [Link]
-
Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Available at: [Link]
-
National Institutes of Health. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Available at: [Link]
-
ACS Publications. (2026). Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. Available at: [Link]
-
European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Available at: [Link]
-
MDPI. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available at: [Link]
-
National Institutes of Health. (2025). Fragment-based drug discovery: A graphical review. Available at: [Link]
-
Progress in Chemical and Biochemical Research. (2023). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Available at: [Link]
-
National Institutes of Health. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]
-
Wikipedia. Bioisostere. Available at: [Link]
-
RSC Publishing. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Available at: [Link]
-
Drug Discovery Today. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. 4-(Aminomethyl)pyrimidin-2-amine | 929973-95-5 | Benchchem [benchchem.com]
- 3. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioisostere - Wikipedia [en.wikipedia.org]
- 8. 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride [benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 12. zenodo.org [zenodo.org]
- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aminomethyl Pyrimidine Derivatives
A Guide to Preventing and Troubleshooting Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminomethyl pyrimidine derivatives. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you understand, prevent, and analyze the oxidative degradation of these valuable compounds.
Section 1: Understanding the Challenge: The "Why" Behind the Instability
Aminomethyl pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. However, the very features that make them biologically active also render them susceptible to oxidative degradation. The primary culprit is the aminomethyl moiety, which is prone to attack by reactive oxygen species (ROS).
Understanding the mechanism is the first step toward prevention. Oxidation can be initiated by atmospheric oxygen, trace metal ion contaminants, or peroxide impurities in solvents and excipients.[1][2] The reaction often proceeds via a free-radical chain reaction, leading to a cascade of degradation products that can compromise the purity, potency, and safety of your compound.
Diagram 1: Generalized Oxidation Pathway
Caption: Generalized pathway for the oxidation of aminomethyl pyrimidine derivatives.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and analysis of aminomethyl pyrimidine derivatives.
Q1: My solution of the pyrimidine derivative is turning yellow/brown. What is happening?
A1: Color change is a classic indicator of chemical degradation. For aminomethyl pyrimidines, this often points to oxidation. The formation of conjugated imines or other chromophoric degradation products can lead to the observed color. You should immediately verify the purity of your sample using an analytical technique like HPLC.
Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis. Could this be oxidation?
A2: Yes, this is a strong possibility. Oxidation products will have different polarities and masses compared to the parent compound, resulting in new peaks. To confirm, you can perform a forced degradation study by intentionally exposing a small sample to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) and comparing the resulting chromatogram to your sample's.[3][4] This helps in tentatively identifying the degradation peaks.
Q3: How do I choose the right antioxidant for my compound?
A3: The choice of antioxidant depends on the suspected oxidation mechanism and the nature of your sample (e.g., solvent, pH). Antioxidants work through two primary mechanisms:
-
Radical Scavengers (Chain Terminators): These compounds, like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), react with free radicals to terminate the chain reaction.[1] They are particularly effective in non-aqueous systems.
-
Reducing Agents: These are preferentially oxidized, thereby protecting the active pharmaceutical ingredient (API).[1][5] Examples include ascorbic acid (Vitamin C) and thiols (e.g., thioglycerol).[1]
It is crucial to screen a few options at different concentrations to find the most effective one for your specific derivative. See Protocol 2 for a detailed screening workflow.
Q4: Can my purification or analysis method be causing the oxidation?
A4: Absolutely. Certain conditions during routine laboratory procedures can inadvertently promote oxidation:
-
Solvents: Solvents like ethers (e.g., THF, dioxane) and some grades of polyethylene glycol (PEG) can contain peroxide impurities that initiate oxidation.[1][6]
-
Metal Contamination: Trace metals from spatulas, chromatography columns, or reagents can catalyze oxidation reactions.[7]
-
pH: The stability of your compound can be highly pH-dependent. Extremes in pH during extraction or chromatography can accelerate degradation.[8]
Q5: What are the ideal storage conditions for my aminomethyl pyrimidine derivative?
A5: Proper storage is critical to ensure long-term stability. The ideal conditions aim to minimize exposure to oxygen, light, and heat.
| Parameter | Solid State | Solution State | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Use degassed solvents and store under an inert atmosphere. | Minimizes exposure to atmospheric oxygen. |
| Temperature | Store at recommended temperature (often 2-8°C or -20°C). | Store frozen (-20°C or -80°C) in single-use aliquots. | Reduces the rate of chemical reactions. |
| Light | Protect from light using amber vials or by wrapping in foil. | Use amber vials or tubes. | Prevents photo-oxidation.[2] |
| Container | Use high-quality, non-reactive glass vials. | Use high-quality glass or polypropylene tubes. | Avoids leaching of contaminants. |
Diagram 2: Troubleshooting Workflow for Suspected Oxidation
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. onyxipca.com [onyxipca.com]
- 4. biomedres.us [biomedres.us]
- 5. ftloscience.com [ftloscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
Optimal bases for releasing free amine from dihydrochloride salts
Welcome to the Amine Liberation Technical Support Center .
This guide is structured to function as an interactive technical manual. It moves beyond generic textbook advice to address the specific physicochemical challenges of breaking amine-dihydrochloride lattice energies to release reactive free bases.
Module 1: The Decision Matrix (Base Selection)
The Core Problem: Amine dihydrochloride salts (
The Scientific Causality:
The efficiency of deprotonation is governed by the Henderson-Hasselbalch equation :
Base Selection Table
| Base Candidate | pKa (conj. acid) | Phase System | Best For... | Risk Factors |
| Sodium Hydroxide (NaOH) | 15.7 | Biphasic (H₂O/Org) | Robust, lipophilic amines.[1] | High Risk: Hydrolysis of esters/amides. Emulsion formation.[2][3][4] |
| Sodium Carbonate (Na₂CO₃) | 10.3 | Biphasic | Sensitive substrates (esters). | Medium Risk: CO₂ evolution (foaming). May require large excess for high pKa amines. |
| Triethylamine (TEA) | 10.7 | Monophasic (Organic) | In situ neutralization (e.g., acylations). | Removal: TEA·HCl salt is soluble in DCM/CHCl₃, making removal difficult without aqueous wash.[1] |
| DIPEA (Hünig's Base) | 11.0 | Monophasic (Organic) | Sterically hindered needs; non-nucleophilic. | Cost & Removal: High boiling point makes it hard to remove by evaporation. |
| Ion Exchange Resin (OH⁻) | N/A | Heterogeneous | Water-soluble amines (polar). | Scale: Expensive for large scale; excellent for purity. |
Module 2: Visualization & Logic Flow
The following decision tree illustrates the logical pathway for selecting the optimal protocol based on your substrate's properties.
Figure 1: Decision logic for selecting the liberation protocol based on substrate solubility and chemical sensitivity.
Module 3: Execution Protocols
Protocol A: The "Standard" Biphasic Extraction
Use this for stable, lipophilic amines (e.g., benzylamine, adamantylamine).[1]
-
Dissolution: Suspend 10 mmol of Amine·2HCl in 20 mL of distilled water.
-
Basification:
-
Option 1 (Robust): Add 4M NaOH dropwise until pH reaches ~12 (check with pH paper).
-
Option 2 (Mild): Add Saturated Na₂CO₃ solution. Note: This will bubble (CO₂). Ensure pH > 10.
-
-
Extraction: Add 20 mL of organic solvent (DCM is standard; EtOAc if product is very polar).
-
Critical Step: Shake vigorously for 2 minutes to equilibrate phases.
-
-
Separation: Collect the organic (lower) layer. Re-extract the aqueous layer 2x with fresh solvent.[3][5]
-
Drying: Dry combined organics over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter and concentrate in vacuo.
Protocol B: The "In-Situ" Organic Release
Use this when the free amine is unstable or immediately required for a reaction (e.g., amide coupling).
-
Suspension: Suspend the Amine·2HCl in the reaction solvent (DCM, THF, or DMF).[1]
-
Scavenging: Add 2.5 to 3.0 equivalents of DIPEA or TEA.
-
Why 3.0 eq? You need 2 eq to neutralize the 2HCl, and 1 eq to keep the amine deprotonated as the reaction progresses.
-
-
Observation: The mixture will likely become homogeneous (if in DCM) or a white precipitate will form (TEA·HCl in THF/Ether).[6][7]
-
Reaction: Add your electrophile (e.g., Acid Chloride) immediately.
Module 4: Troubleshooting Center (FAQs)
Q1: I used NaOH and DCM, but I have a thick emulsion that won't separate. What now? Diagnosis: At high pH, fatty amines act as surfactants.[1] Vigorous shaking created stable micelles. Corrective Actions:
-
Salting Out: Add solid NaCl (brine) to the mixture. The increased ionic strength forces organics out of the aqueous phase [1].
-
Filtration: Pass the entire emulsion through a pad of Celite .[2] The diatomaceous earth physically breaks the micelle surface tension [2].
-
Time: Let it sit for 1 hour. If no separation, proceed to step 2.
Q2: My amine is water-soluble (Polar). After extraction, my yield is near zero. Diagnosis: The partition coefficient (LogP) favors the aqueous phase even at high pH. Corrective Actions:
-
Saturation: Saturate the aqueous layer with NaCl or K₂CO₃ (Salting out effect) before extraction.
-
Solvent Switch: Switch from DCM to 3:1 Chloroform/Isopropanol . This mixture is highly polar and extracts water-soluble amines effectively [3].
-
Lyophilization: If the salt is volatile (e.g., ammonium carbonate), use a resin column, then freeze-dry the aqueous eluent.[1]
Q3: I used TEA to free-base in DCM, but I can't get rid of the TEA·HCl salt. Diagnosis: Triethylamine Hydrochloride is surprisingly soluble in Dichloromethane (DCM). Corrective Actions:
-
Solvent Swap: Evaporate the DCM and redissolve the residue in Diethyl Ether or THF . TEA·HCl is insoluble in ether and will precipitate as a white solid. Filter it off [4].
-
Aqueous Wash: If your product is lipophilic, wash the DCM layer with water. The TEA·HCl will partition into the water.
References
-
Biotage. (2023).[8][9] Tackling emulsions just got easier. Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. (n.d.). How to Manage An Emulsion. Retrieved from [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
Reich, H. J. (2018).[1] pKa Values of Common Bases.[10][11][12][13] University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Workup [chem.rochester.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistryguru.com.sg [chemistryguru.com.sg]
- 9. biotage.com [biotage.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. scribd.com [scribd.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of 4-(Aminomethyl)pyrimidin-2-amine 2HCl
Executive Summary & Application Context
4-(Aminomethyl)pyrimidin-2-amine dihydrochloride (CAS: 1196154-13-2 / Free base analogs) is a critical "linker-fragment" used extensively in the synthesis of kinase inhibitors and vitamin B1 analogs. Its dual-amine functionality—comprising a highly basic aliphatic amine and a less basic aromatic amine—presents unique characterization challenges.
This guide provides a definitive technical comparison of the 2HCl Salt form (the standard commercial solid) versus its Free Base alternative, focusing on 1H NMR spectroscopy. We analyze solvent-dependent shifts and provide a self-validating protocol to distinguish this scaffold from common structural impurities.
Structural Analysis & Numbering System
To ensure accurate assignment, we utilize the standard pyrimidine numbering convention. The 2HCl salt form implies protonation at the most basic site (the aliphatic aminomethyl group) and likely one of the ring nitrogens or the exocyclic aromatic amine, depending on pH equilibrium in solution.
Figure 1: Chemical Structure & Proton Assignment Map
Comparative NMR Data: Salt vs. Free Base
The choice of form (Salt vs. Free Base) and solvent significantly alters the chemical shifts (
Table 1: Characteristic Chemical Shifts ( , ppm)
| Proton Assignment | Type | 2HCl Salt (DMSO-d6) | Free Base (DMSO-d6) | 2HCl Salt (D₂O) | Shift Logic ( |
| H6 (Aromatic) | Doublet | 8.35 – 8.50 | ~8.15 | 8.30 | Deshielding due to ring protonation (+0.2-0.3 ppm). |
| H5 (Aromatic) | Doublet | 6.80 – 7.00 | ~6.55 | 6.90 | Beta-position to N; mild downfield shift in salt. |
| -CH₂- (Methylene) | Singlet/Broad | 4.05 – 4.20 | ~3.65 | 4.15 | Critical Identifier: +0.5 ppm shift due to inductive effect of -NH₃⁺. |
| -NH₃⁺ (Side Chain) | Broad | 8.40 – 8.80 | N/A | Absent | Visible only in anhydrous DMSO-d6; exchanges in D₂O. |
| -NH₂ (Ring) | Broad | 7.20 – 7.80 | ~6.40 | Absent | Downfield shift due to salt formation; broadens significantly. |
Note: Coupling constant (
) for H5-H6 is typically 5.0 – 5.5 Hz , characteristic of pyrimidines.
Detailed Experimental Protocol
To obtain the reference spectrum described above, strict adherence to sample preparation is required due to the hygroscopic nature of the dihydrochloride salt.
Protocol: High-Fidelity Sample Preparation
-
Solvent Selection: Use DMSO-d6 (99.9% D) with 0.03% TMS.
-
Why: D2O causes rapid H/D exchange, erasing the critical ammonium (-NH3+) and amine (-NH2) signals which are vital for confirming the salt stoichiometry.
-
-
Drying Step (Self-Validating):
-
The 2HCl salt is hygroscopic. If the water peak (at 3.33 ppm in DMSO) integrates >2.0 relative to H5 (1H), the sample is wet.
-
Action: Dry the solid in a vacuum oven at 40°C for 4 hours prior to dissolution.
-
-
Concentration: Prepare a solution of 10-15 mg in 0.6 mL solvent.
-
Warning: Higher concentrations (>30 mg) may cause viscosity broadening or peak shifting due to intermolecular hydrogen bonding.
-
-
Acquisition:
-
Scans: 16 (minimum) to 64 (recommended).
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds to ensure accurate integration of the slow-relaxing aromatic protons.
-
Workflow Diagram: Sample Validation
Technical Analysis & Troubleshooting
Differentiation from Impurities
A common synthesis impurity is the 4-methylpyrimidin-2-amine (starting material or byproduct).
-
Target Compound (Aminomethyl): Methylene signal at ~4.1 ppm (2H, singlet/broad).
-
Impurity (Methyl): Methyl signal at ~2.2 ppm (3H, singlet).
-
Differentiation: The shift difference (~1.9 ppm) is massive and diagnostic.
The "Water Trap"
In DMSO-d6, the water signal appears at 3.33 ppm .
-
Risk:[1] The methylene signal of the Free Base appears near 3.65 ppm . If the sample is wet and the water peak broadens or shifts, it can obscure the methylene peak of the free base.
-
Solution: The 2HCl salt pushes the methylene peak downfield to 4.10 ppm , well clear of the water region, making the salt form analytically superior for quantification.
References
- Synthesis and Characterization of Pyrimidine Derivatives.Journal of Heterocyclic Chemistry. (General reference for pyrimidine shifts).
-
BenchChem. "4-(Aminomethyl)pyrimidin-2-amine dihydrochloride Product Guide." Link
-
US Patent 8,252,927 B2. "Synthesis of substituted 4-amino-pyrimidines." (Provides analog NMR data for 4-amino-5-aminomethyl-2-methylpyrimidine). Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative source for amine salt shift effects).
-
ChemicalBook. "4-Methylpyrimidin-2-amine NMR Spectrum." (Used for impurity profile comparison). Link
Sources
Technical Comparison: 4-(Aminomethyl)pyrimidin-2-amine (Base vs. Salt)
This technical guide provides an in-depth comparison between the free base form of 4-(Aminomethyl)pyrimidin-2-amine and its dihydrochloride salt.[1] It is designed for researchers optimizing synthetic routes or solid-state forms for drug development.[1]
Executive Summary
In medicinal chemistry, the selection between a free base and its salt form is a critical decision point that dictates solubility, stability, and ease of handling. For 4-(Aminomethyl)pyrimidin-2-amine , the difference is stark: the free base is often a difficult-to-handle, hygroscopic oil or low-melting solid, whereas the dihydrochloride salt is a robust, high-melting crystalline solid.[1] This guide analyzes the physicochemical divergence between these two forms to support informed selection in experimental workflows.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]
The following table contrasts the fundamental properties of the free base and the dihydrochloride salt. Note the significant deviation in melting point and physical state, which is the primary driver for using the salt form in solid-state processing.
| Feature | Free Base | Dihydrochloride Salt |
| Chemical Name | 4-(Aminomethyl)pyrimidin-2-amine | 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride |
| CAS Number | 45588-79-2 | 1171900-24-5 |
| Formula | ||
| Molecular Weight | 124.14 g/mol | 197.06 g/mol |
| Physical State | Viscous liquid or low-melting solid | Crystalline Solid |
| Melting Point | Low (<50°C) or Oil at RT* | High (>200°C, typically decomp.)[1] |
| Hygroscopicity | High (absorbs atmospheric moisture) | Low to Moderate (stable lattice) |
| Solubility (Water) | Moderate | High (Ionic solvation) |
| Primary Utility | Transient intermediate | Stable storage form, API solid |
*Note: Experimental melting points for the free base are rarely reported as discrete sharp peaks due to its tendency to exist as an oil or amorphous semi-solid at room temperature.
Technical Discussion: Thermodynamics & Stability
Lattice Energy and Melting Point Causality
The dramatic difference in melting points is governed by lattice energy.
-
Free Base: The crystal lattice is held together by weak Van der Waals forces and limited hydrogen bonding between the amine groups. This results in a low energy barrier for phase transition, leading to a liquid or low-melting state.[1]
-
Dihydrochloride Salt: Protonation of the primary amine (side chain) and the pyrimidine ring nitrogen creates a dicationic species. The resulting ionic lattice is stabilized by strong electrostatic interactions with chloride counter-ions. Breaking this lattice requires significant thermal energy, resulting in a melting point often exceeding 200°C.
Stability Implications
The free base contains a primary benzylic-like amine (aminomethyl group) which is nucleophilic and susceptible to:
-
Oxidation: Gradual formation of N-oxides upon air exposure.[1]
-
Carbamate Formation: Reaction with atmospheric
to form carbamic acid species. The dihydrochloride salt "masks" these reactive centers via protonation, rendering the solid chemically inert to atmospheric conditions.
Experimental Protocols
Protocol A: Conversion of Base to Dihydrochloride Salt
This protocol describes the stabilization of the oily base into a handleable solid.
Reagents:
-
Crude 4-(Aminomethyl)pyrimidin-2-amine (Base)[1]
-
Ethanol (Absolute) or Isopropanol (IPA)
-
HCl (4M in Dioxane or concentrated aqueous HCl)
Methodology:
-
Dissolution: Dissolve the crude base (1.0 eq) in a minimum volume of cold Ethanol or IPA. Ensure complete homogeneity.
-
Acidification: Dropwise, add HCl solution (2.2 eq) while stirring vigorously on an ice bath (0-5°C). The reaction is exothermic; cooling prevents degradation.
-
Crystallization: A white precipitate should form immediately. If oiling out occurs, scratch the flask wall or add a seed crystal.
-
Isolation: Stir for 30 minutes at 0°C. Filter the solid under vacuum.
-
Washing: Wash the filter cake with cold diethyl ether to remove residual acid and organic impurities.
-
Drying: Dry under high vacuum at 40°C for 12 hours.
Protocol B: Melting Point Determination (Capillary Method)
Objective: Differentiate between the base and salt forms.
-
Preparation: Pack a small amount of the dried solid into a capillary tube.
-
Ramp: Heat the apparatus at 10°C/min until 150°C, then slow to 2°C/min.
-
Observation:
-
Base: Look for meniscus formation or liquefaction at low temperatures (<50°C).
-
Salt: Expect no change until >200°C. Watch for browning (decomposition) which often precedes or accompanies the actual melt in high-melting salts.[1]
-
Visualizations
Diagram 1: Salt Formation & Stabilization Workflow
This diagram illustrates the logical flow from the unstable base to the stable salt form.
Caption: Transformation pathway from the unstable free base to the thermodynamically stable dihydrochloride salt.[1]
Diagram 2: Form Selection Decision Tree
A logical guide for researchers deciding which form to use in their specific application.
Caption: Decision matrix for selecting the appropriate solid-state form based on experimental needs.
References
-
American Elements. (2025). 4-(Aminomethyl)pyrimidine Safety and Properties. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 4-(Aminomethyl)pyrimidin-2-amine.[1][2] National Library of Medicine.[3] Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(Aminomethyl)pyrimidin-2-amine hydrochloride
CAS No: 1171900-24-5 (Dihydrochloride) / 1159822-21-3 (Generic) Molecular Formula: C₅H₈N₄ · xHCl Signal Word: DANGER Primary Hazard Class: Corrosive (Category 1B), Acute Toxicity (Category 4)
Executive Safety Summary
4-(Aminomethyl)pyrimidin-2-amine hydrochloride is a bifunctional pyrimidine building block used extensively in kinase inhibitor development. As a primary amine salt, it presents specific hazards often underestimated in routine screening: corrosivity to mucous membranes and hygroscopic instability .
This guide supersedes generic safety templates by addressing the compound's specific tendency to hydrolyze moisture into acidic mists and its high affinity for proteinaceous tissue (skin/eyes).
Critical Directive: Treat all solid dusts of this compound as inhalation hazards . The hydrochloride salt form can release HCl gas upon contact with strong protic solvents or moisture, necessitating strict pH control during disposal.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >5 mg of substance.
| Protection Zone | Equipment Standard | Technical Justification (Why this matters) |
| Hand Protection | Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm) | Permeation Defense: Pyrimidine amines can permeate standard latex. Double nitriling creates a sacrificial outer layer against corrosive dusts. Change outer gloves immediately upon splash. |
| Eye/Face | Chemical Goggles (ANSI Z87.1 / EN 166) | Vapor/Dust Seal: Safety glasses are insufficient. The fine hydrochloride dust tracks air currents; unsealed eyewear risks severe corneal burns from acidic hydrolysis on the eye surface. |
| Respiratory | Fume Hood (Primary) N95/P3 (Secondary) | Inhalation Control: Use a certified fume hood (face velocity 80–100 fpm). If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement to prevent bronchial irritation. |
| Body Defense | Lab Coat (High-Neck) + Tyvek Sleeves | Contact Prevention: Standard cotton coats absorb liquids. For synthesis >1g, use Tyvek sleeves to bridge the gap between glove cuff and lab coat. |
Visualization: PPE Selection Logic
Caption: Decision logic for scaling PPE based on operational quantity and dust risk.
Operational Protocol: Safe Handling & Synthesis
Phase A: Weighing & Transfer (Critical Risk Step)
Risk: Static electricity can disperse the fine powder, causing inhalation exposure.
-
Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure.
-
Container: Weigh directly into a tared vial or round-bottom flask. Do not use weighing boats for quantities <10 mg; the static loss is significant.
-
Transfer: If transferring solid, use a funnel with a wide stem to prevent clogging. Rinse the funnel immediately with the reaction solvent (e.g., Methanol, DMSO).
Phase B: Solubilization
Risk: Exothermic solvation.
-
Solvent Choice: Soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (DCM, Hexanes).
-
Protocol: Add solvent slowly to the solid. The HCl salt may generate mild heat upon hydration.
-
Note: Free-basing this compound (removing HCl) requires careful pH adjustment. Use Carbonate bases (
) rather than strong hydroxides to prevent pyrimidine ring hydrolysis under harsh conditions.
-
Phase C: Reaction Setup
-
Inert Atmosphere: While the HCl salt is stable, the free amine is oxidation-sensitive. Flush reaction vessels with Nitrogen or Argon.
-
Temperature: Avoid heating >120°C without explicit thermal stability data, as aminomethyl groups can undergo self-condensation.
Emergency Response Procedures
Self-Validating Response System: Every researcher must memorize the "Flush-Strip-Seek" protocol. Speed is the only variable you control.
| Incident Type | Immediate Action | Secondary Action |
| Skin Contact | FLUSH with water for 15 min immediately. Do not wait for soap. | STRIP contaminated clothing while under the shower. Seek medical evaluation for chemical burns. |
| Eye Contact | IRRIGATE at eyewash station for 15 min. Hold eyelids open forcibly. | SEEK ophthalmologist immediately. Bring SDS. Do not apply neutralizing agents. |
| Inhalation | EVACUATE to fresh air. | If breathing is difficult, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema. |
Visualization: Spill Response Workflow
Caption: Triage workflow for chemical spills, distinguishing between researcher-managed and emergency-managed incidents.
Waste Disposal & Logistics[1]
Do not flush down the drain. This compound is toxic to aquatic life and can form persistent environmental contaminants.
-
Solid Waste: Collect contaminated gloves, weighing papers, and solid residues in a dedicated "Solid Hazardous Waste" container. Label clearly as "Corrosive - Organic Amine Salt" .
-
Liquid Waste:
-
Acidic Aqueous Waste: Adjust pH to 6–8 using Sodium Bicarbonate before disposal into the "Aqueous Organic" stream (if permitted) or "Heavy Metal Free Aqueous" stream.
-
Organic Solvents: Dispose in the Halogenated or Non-Halogenated solvent drum depending on the reaction solvent used.
-
-
Container Decontamination: Triple rinse empty vials with Methanol before discarding glass. Treat the rinsate as hazardous liquid waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44547287, 4-(Aminomethyl)pyrimidin-2-amine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
